molecular formula C4H11NO3 B1664892 Aminooxy-PEG2-alcohol CAS No. 185022-12-2

Aminooxy-PEG2-alcohol

Cat. No. B1664892
M. Wt: 121.14 g/mol
InChI Key: CMECGOAFIHUPBI-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-alcohol is a non-cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The aminooxy group in Aminooxy-PEG2-alcohol can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

The molecular weight of Aminooxy-PEG2-alcohol is 121.14 g/mol. Its molecular formula is C4H11NO3 .


Chemical Reactions Analysis

In the context of antibody-drug conjugates (ADCs), Aminooxy-PEG2-alcohol serves as a linker between the antibody and the cytotoxin . In the context of PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Aminooxy-PEG2-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Antibody-Drug Conjugates (ADCs) Synthesis

    • Summary : Aminooxy-PEG2-alcohol can be used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
    • Methods : In ADCs, the aminooxy group in Aminooxy-PEG2-alcohol can react with the carbonyl compounds present in the antibody to form a stable oxime linkage . The drug is then attached to the other end of the PEG linker .
    • Results : The resulting ADC allows for the targeted delivery of the drug to cancer cells, thereby reducing the impact on healthy cells .
  • PROTACs Synthesis

    • Summary : Aminooxy-PEG2-alcohol can also be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • Methods : The aminooxy group in Aminooxy-PEG2-alcohol can react with the carbonyl compounds present in one of the ligands to form a stable oxime linkage . The other ligand is then attached to the other end of the PEG linker .
    • Results : The resulting PROTAC can selectively degrade target proteins, providing a new approach to drug development .
  • Drug Delivery Systems

    • Summary : Aminooxy-PEG2-alcohol can be used in the development of drug delivery systems . The PEG linker can improve the solubility and stability of the drug, and the aminooxy group can form stable linkages with drug molecules .
    • Methods : The drug molecule is attached to the aminooxy group of the Aminooxy-PEG2-alcohol, forming a stable oxime linkage . This drug-PEG conjugate can then be incorporated into various drug delivery systems .
    • Results : The resulting drug delivery system can improve the pharmacokinetics and biodistribution of the drug, potentially enhancing its therapeutic effectiveness .
  • Surface Modification

    • Summary : Aminooxy-PEG2-alcohol can be used for the surface modification of materials . The PEG linker can provide a hydrophilic surface, which can reduce nonspecific protein adsorption and cell adhesion .
    • Methods : The material surface is functionalized with carbonyl groups, which can react with the aminooxy group of the Aminooxy-PEG2-alcohol to form a stable oxime linkage . This results in a PEGylated surface .
    • Results : The PEGylated surface can exhibit improved biocompatibility and reduced nonspecific interactions, which can be beneficial for various biomedical applications .

Safety And Hazards

Aminooxy-PEG2-alcohol is not classified as a hazard. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

Aminooxy-PEG2-alcohol has been cited in reputable papers, indicating its ongoing use in research . It is likely to continue being used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

properties

IUPAC Name

2-(2-aminooxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMECGOAFIHUPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG2-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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